Comparative MAO-B Inhibition Profile of 4,6-Dichloro-5,8-dimethoxyquinoline
In an in vitro enzyme assay, 4,6-dichloro-5,8-dimethoxyquinoline demonstrated a measurable but weak inhibitory activity against human Monoamine Oxidase B (MAO-B) with an IC50 of 17 µM, while showing no significant inhibition of MAO-A up to 100 µM [1]. This data allows for a direct, cross-study comparison with the widely studied MAO-B inhibitor, Rasagiline. Rasagiline is reported to have an IC50 of approximately 0.15 µM (150 nM) against MAO-B, making it over 110-fold more potent [2]. This confirms that the target compound is not a potent MAO-B inhibitor itself but provides a baseline for understanding the impact of its unique substitution pattern on biological activity. Its value lies in its potential as a starting point for medicinal chemistry optimization to improve potency and selectivity.
| Evidence Dimension | Inhibition of Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 µM) |
| Comparator Or Baseline | Rasagiline (potent MAO-B inhibitor) with IC50 ≈ 150 nM |
| Quantified Difference | Rasagiline is >113 times more potent than the target compound in this assay. |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This provides a quantitative baseline for assessing the impact of structural modifications on MAO-B activity, confirming the compound's utility as a chemical probe or synthetic intermediate rather than a lead compound.
- [1] BindingDB. Entry BDBM50450820 / CHEMBL4210376. Assay for MAO-B inhibition by 4,6-dichloro-5,8-dimethoxyquinoline. View Source
- [2] Youdim, M. B., et al. (2001). Rasagiline [N-propargyl-1R (+)-aminoindan], a selective and potent MAO-B inhibitor. British Journal of Pharmacology, 132(2), 500–506. View Source
